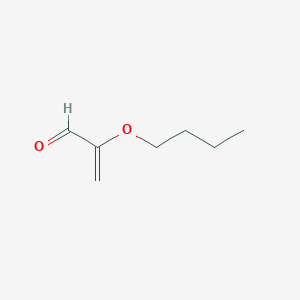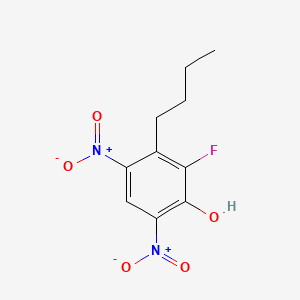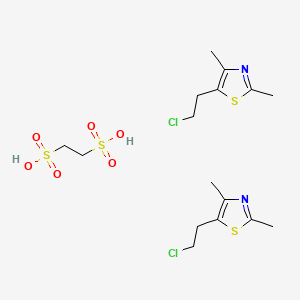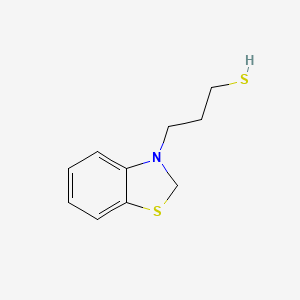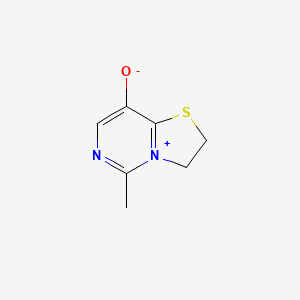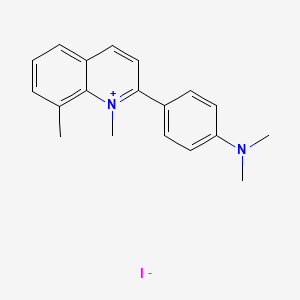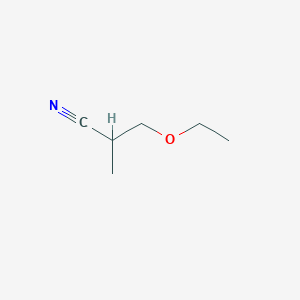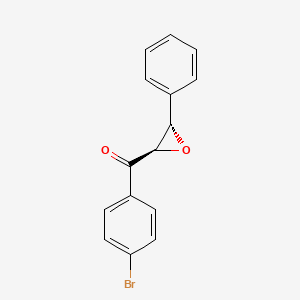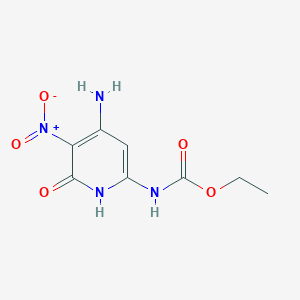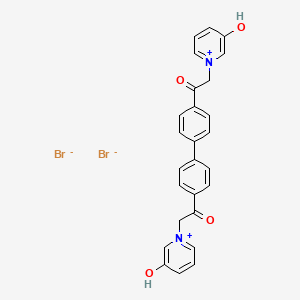
1,1'-(4,4'-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) is a chemical compound with the molecular formula C28H26Br2N4O2 It is known for its unique structure, which includes two pyridinium rings connected by a biphenyl group through carbonylmethylene linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) typically involves the reaction of 4,4’-biphenylenebis(carbonylmethylene) with 3-hydroxypyridine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4,4’-Biphenylenebis(carbonylmethylene) and 3-hydroxypyridine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, with the addition of a brominating agent like bromine or N-bromosuccinimide (NBS).
Temperature and Time: The reaction is carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The product is purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Chloride, iodide, hydroxide ions.
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with substituted nucleophiles.
Aplicaciones Científicas De Investigación
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) can be compared with other similar compounds, such as:
1,1’-(4,4’-Biphenylenebis(methylene))bis(4,4’-bipyridinium) Dibromide: Similar structure but with different functional groups, leading to distinct chemical and biological properties.
1,1’-(1,4-Phenylenebis(methylene))bis(1-pyridinium) Dibromide: Another related compound with variations in the biphenyl linkage and pyridinium rings.
The uniqueness of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) lies in its specific functional groups and their arrangement, which confer unique reactivity and biological activity.
Propiedades
Número CAS |
24570-44-3 |
|---|---|
Fórmula molecular |
C26H22Br2N2O4 |
Peso molecular |
586.3 g/mol |
Nombre IUPAC |
2-(3-hydroxypyridin-1-ium-1-yl)-1-[4-[4-[2-(3-hydroxypyridin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C26H20N2O4.2BrH/c29-23-3-1-13-27(15-23)17-25(31)21-9-5-19(6-10-21)20-7-11-22(12-8-20)26(32)18-28-14-2-4-24(30)16-28;;/h1-16H,17-18H2;2*1H |
Clave InChI |
VCKOQDOTPSVUIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)O)O.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


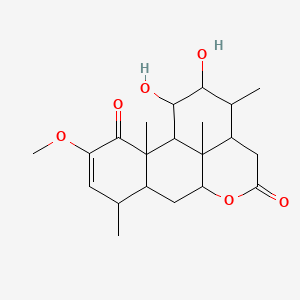

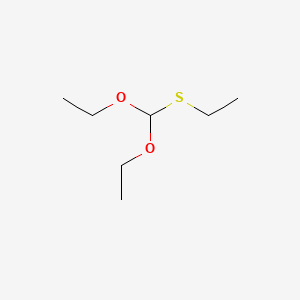
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
